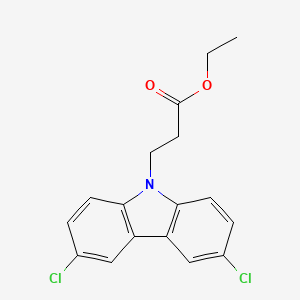![molecular formula C21H25N3O2S2 B12128417 Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12128417.png)
Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-bencil-2-[(prop-2-en-1-ilcarbamotioil)amino]-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de etilo es un compuesto orgánico complejo que presenta un núcleo de tieno[2,3-c]piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-bencil-2-[(prop-2-en-1-ilcarbamotioil)amino]-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de etilo generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:
Formación del núcleo de tieno[2,3-c]piridina: Este paso a menudo implica la ciclación de un precursor adecuado, como un derivado de 2-aminotiofeno, con una cetona o un aldehído en condiciones ácidas o básicas.
Introducción del grupo bencilo: El grupo bencilo se puede introducir mediante una reacción de sustitución nucleofílica, donde un haluro de bencilo reacciona con el intermedio de tieno[2,3-c]piridina.
Carbamotioilación: El grupo prop-2-en-1-ilcarbamotioil generalmente se introduce mediante una reacción con un derivado de isotiocianato.
Esterificación: El paso final implica la esterificación para formar el éster etílico, a menudo utilizando etanol y un catalizador ácido.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de cribado de alto rendimiento para identificar catalizadores y solventes óptimos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Este compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de tieno[2,3-c]piridina y el grupo bencilo.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbamotioil, convirtiéndolo potencialmente en un tiol o una amina.
Sustitución: El grupo bencilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica o electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Reactivos como hidruro de sodio (NaH) o compuestos organolíticos pueden facilitar las reacciones de sustitución.
Productos principales
Oxidación: Los productos pueden incluir sulfóxidos o sulfonas.
Reducción: Los productos pueden incluir tioles o aminas.
Sustitución: Los productos dependen del sustituyente introducido, como derivados alquílicos o arílicos.
Aplicaciones Científicas De Investigación
Química
Intermedios sintéticos: Este compuesto puede servir como intermedio en la síntesis de moléculas más complejas.
Catálisis: Se puede utilizar como ligando en reacciones catalíticas.
Biología
Inhibición enzimática:
Unión a receptores: Puede interactuar con receptores biológicos, influyendo en los procesos celulares.
Medicina
Desarrollo de fármacos: Posible uso en el desarrollo de nuevos productos farmacéuticos, particularmente para atacar vías o receptores específicos.
Actividad antimicrobiana: Posibles aplicaciones en el desarrollo de agentes antimicrobianos.
Industria
Ciencia de los materiales: Uso en la síntesis de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual el 6-bencil-2-[(prop-2-en-1-ilcarbamotioil)amino]-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de etilo ejerce sus efectos probablemente esté relacionado con su capacidad para interactuar con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Se sabe que el núcleo de tieno[2,3-c]piridina interactúa con varios objetivos biológicos, potencialmente inhibiendo la actividad enzimática o alterando la función del receptor.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tieno[2,3-c]piridina: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Compuestos sustituidos con bencilo: Compuestos con grupos bencilo unidos a diferentes estructuras centrales.
Derivados de carbamotioil: Compuestos que presentan el grupo carbamotioil unido a varios núcleos.
Singularidad
El 6-bencil-2-[(prop-2-en-1-ilcarbamotioil)amino]-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de etilo es único debido a la combinación de su núcleo de tieno[2,3-c]piridina, grupo bencilo y funcionalidad carbamotioil. Esta estructura única puede conferir actividades biológicas específicas y reactividad química no observada en otros compuestos similares.
Esta descripción detallada proporciona una comprensión integral del 6-bencil-2-[(prop-2-en-1-ilcarbamotioil)amino]-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de etilo, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H25N3O2S2 |
|---|---|
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
ethyl 6-benzyl-2-(prop-2-enylcarbamothioylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H25N3O2S2/c1-3-11-22-21(27)23-19-18(20(25)26-4-2)16-10-12-24(14-17(16)28-19)13-15-8-6-5-7-9-15/h3,5-9H,1,4,10-14H2,2H3,(H2,22,23,27) |
Clave InChI |
RVBYWEFZVXQPOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=S)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12128336.png)
![4-{4-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12128341.png)
![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12128349.png)
![2-amino-1-(4-ethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128352.png)
![1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea](/img/structure/B12128356.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
![Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-](/img/structure/B12128369.png)
![N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128373.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)
![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)

![3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)
![1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12128405.png)

